1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-bicyclo[221]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound featuring a bicyclic heptane structure fused with a piperazine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold . This reaction can be catalyzed by chiral tertiary amines under mild conditions, providing high enantioselectivity and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and trifluoromethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-(bicyclo[2.2.1]hept-2-yl)-3-[4-(trifluoromethyl)phenyl]acetone
Uniqueness
1-bicyclo[2.2.1]hept-2-yl-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to its specific combination of a bicyclic heptane structure, a piperazine ring, and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2/c19-18(20,21)15-2-1-3-16(12-15)22-6-8-23(9-7-22)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJZVAHHGUKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198273 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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